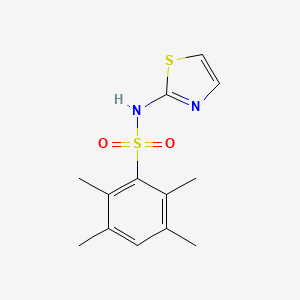![molecular formula C16H14BrNO3 B5410081 5-bromo-2,3-dimethylbenzo-1,4-quinone 1-[O-(3-methylbenzoyl)oxime]](/img/structure/B5410081.png)
5-bromo-2,3-dimethylbenzo-1,4-quinone 1-[O-(3-methylbenzoyl)oxime]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2,3-dimethylbenzo-1,4-quinone 1-[O-(3-methylbenzoyl)oxime] is a synthetic compound that has gained attention in scientific research due to its potential as an anti-cancer agent.
Wirkmechanismus
The mechanism of action of 5-bromo-2,3-dimethylbenzo-1,4-quinone 1-[O-(3-methylbenzoyl)oxime] is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes involved in cell growth and division. It may also induce oxidative stress, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-2,3-dimethylbenzo-1,4-quinone 1-[O-(3-methylbenzoyl)oxime] can affect various biochemical and physiological processes in cells. It has been shown to increase the production of reactive oxygen species, which can lead to oxidative stress. It can also affect the expression of various genes involved in cell growth and division.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-2,3-dimethylbenzo-1,4-quinone 1-[O-(3-methylbenzoyl)oxime] in lab experiments is its potential as an anti-cancer agent. Additionally, its synthesis method is relatively straightforward, and the compound is stable under various conditions. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in experiments.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-2,3-dimethylbenzo-1,4-quinone 1-[O-(3-methylbenzoyl)oxime]. One direction is to investigate its potential as a therapeutic agent in animal models of cancer. Another direction is to further elucidate its mechanism of action, which can help optimize its use in experiments. Additionally, studies can investigate its potential use in combination with other anti-cancer agents to enhance its efficacy.
Synthesemethoden
The synthesis of 5-bromo-2,3-dimethylbenzo-1,4-quinone 1-[O-(3-methylbenzoyl)oxime] involves the reaction of 5-bromo-2,3-dimethyl-1,4-benzoquinone with 3-methylbenzohydroxamic acid in the presence of a base. The resulting compound has been characterized using various spectroscopic techniques, including NMR and IR.
Wissenschaftliche Forschungsanwendungen
Several studies have investigated the potential anti-cancer activity of 5-bromo-2,3-dimethylbenzo-1,4-quinone 1-[O-(3-methylbenzoyl)oxime]. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer.
Eigenschaften
IUPAC Name |
[(E)-(5-bromo-2,3-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-9-5-4-6-12(7-9)16(20)21-18-14-8-13(17)15(19)11(3)10(14)2/h4-8H,1-3H3/b18-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZNDKVULKMMDV-NBVRZTHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)ON=C2C=C(C(=O)C(=C2C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)O/N=C/2\C=C(C(=O)C(=C2C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5410016.png)

![N-(4-chlorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5410031.png)
![3-[4-(difluoromethoxy)-3-ethoxyphenyl]-1-(1-methyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5410035.png)
![3-fluoro-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5410036.png)
![1-[bis(4-fluorophenyl)methyl]-4-(1H-imidazol-4-ylmethyl)piperazine](/img/structure/B5410043.png)
![methyl 5-ethyl-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5410057.png)

![3-benzyl-5-{4-[3-(3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5410062.png)

![2-(2-{[(4-fluorobenzyl)amino]methyl}-6-methoxyphenoxy)acetamide hydrochloride](/img/structure/B5410070.png)
![N-(2-chlorophenyl)-N'-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5410071.png)